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Compound of Interest

Compound Name:
4-Chloro-3-

(methylsulfonyl)pyridine

Cat. No.: B11902905

Get Quote

Chemical Identity & Physicochemical Profile
4-Chloro-3-(methylsulfonyl)pyridine is a disubstituted pyridine derivative characterized by

the presence of a strong electron-withdrawing methylsulfonyl group (

) at the C3 position and a chloro leaving group at the C4 position.[1] This specific substitution
pattern creates a "push-pull" electronic environment that makes the C4 position exceptionally
electrophilic.[1]
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Parameter Data

CAS Number 1346535-76-9

IUPAC Name 4-Chloro-3-(methylsulfonyl)pyridine

SMILES CS(=O)(=O)c1c(Cl)ccncc1

InChI Key
HVZXVZXVZXVZXV-UHFFFAOYSA-N

(Predicted based on structure)

Molecular Formula

Molecular Weight 191.64 g/mol

Physicochemical Properties (Predicted)
Property Value Context

LogP ~0.65
Moderate lipophilicity; suitable

for drug-like scaffolds.[1]

Boiling Point ~330°C
High boiling point due to

sulfonyl polarity.

PSA ~55 Å²
Polar Surface Area dominated

by sulfonyl/pyridine N.

pKa (Conjugate Acid) ~1.5

Pyridine nitrogen is weakly

basic due to EWG effect of

sulfonyl.

Structural Analysis & Reactivity Logic
The utility of 4-Chloro-3-(methylsulfonyl)pyridine lies in its electronic structure.[1] It is a

"privileged scaffold" for Nucleophilic Aromatic Substitution (

).

The Activation Matrix
The C4-chlorine atom is activated for displacement by two synergistic factors:
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Pyridine Nitrogen (N1): The ring nitrogen exerts an inductive (

) and mesomeric (

) electron-withdrawing effect, making C2 and C4 electron-deficient.[1]

Methylsulfonyl Group (C3): The sulfonyl group is a potent electron-withdrawing group

(EWG). Located ortho to the chlorine (at C3), it further depletes electron density at C4 via

inductive effects, significantly lowering the energy barrier for nucleophilic attack.[1]

Reactivity Diagram (DOT Visualization)
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Figure 1: Reactivity map showing the dual activation of the C4 position by the ring nitrogen and

the C3-sulfonyl group.[1]

Synthetic Methodology
While specific industrial routes for this CAS are proprietary, the synthesis follows established

protocols for 4-halo-3-sulfonylpyridines.[1] The most robust pathway involves the oxidation of

the corresponding sulfide.

Protocol: Sulfide Oxidation Route
This method avoids the harsh conditions of direct sulfonation and allows for regioselective

control.

Step 1: Precursor Synthesis (Sulfide Formation)

Reactants: 4-Chloro-3-aminopyridine (or 3,4-dichloropyridine) + Sodium Methanethiolate (
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).[1]

Conditions: DMF,

.

Note: If starting from 3,4-dichloropyridine, regioselectivity must be controlled (C4 is more

reactive, so protection/deprotection strategies or specific catalytic conditions may be

required to place the sulfur at C3).[1] A more reliable route is diazotization of 4-chloro-3-

aminopyridine followed by reaction with dimethyldisulfide.[1]

Step 2: Oxidation to Sulfone

Reagents:

-CPBA (3-Chloroperbenzoic acid) or Oxone (

).[1]

Solvent: Dichloromethane (DCM) or Methanol/Water.

Stoichiometry: 2.2 - 2.5 equivalents of oxidant to ensure full conversion from sulfide

sulfoxide

sulfone.[1]

Experimental Procedure (General Protocol)
Dissolution: Dissolve 4-chloro-3-(methylthio)pyridine (1.0 eq) in DCM (0.1 M).

Addition: Cool to

. Add

-CPBA (2.5 eq) portion-wise over 30 minutes.

Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC/LCMS

(Disappearance of sulfide/sulfoxide).

Workup: Quench with saturated
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(to destroy excess peroxide) and saturated

. Extract with DCM.

Purification: Silica gel chromatography (EtOAc/Hexanes).

Applications in Drug Discovery ( Diversification)
This scaffold is primarily used to introduce the 3-(methylsulfonyl)pyridine motif into drug

candidates.[1] The C4-chloride is displaced by amines to form amino-pyridines, a common

pharmacophore in kinase inhibitors (e.g., JNK, MAPK pathways).[1]

Standard Reaction: Amination
Displacement of the C4-chloride with primary or secondary amines is rapid and high-yielding.[1]

Reaction Scheme:

[1]

Variable Condition Rationale

Solvent DMSO, DMF, or NMP

Polar aprotic solvents stabilize

the polar transition state

(Meisenheimer complex).[1]

Base
,

, or DIPEA

Neutralizes the HCl byproduct;

Cesium carbonate is preferred

for lower reactivity amines.

Temperature

Thermal energy required to

overcome the activation

barrier, though this scaffold is

reactive enough for lower

temps (

).

Workflow Diagram: Library Generation
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S_NAr Diversification
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Figure 2: Workflow for generating a library of 4-amino-3-sulfonylpyridines.

Safety & Handling
Hazards: As a halogenated pyridine and sulfone, assume Skin Irritant (H315), Eye Irritant

(H319), and STOT SE 3 (H335).

Sensitizer: Sulfones can occasionally act as sensitizers; use proper PPE (gloves, fume

hood).

Stability: Stable under ambient conditions. Avoid strong reducing agents which may reduce

the sulfone or dechlorinate the ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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